molecular formula C10H14N2O B091370 N-(3-aminophenyl)butanamide CAS No. 93469-29-5

N-(3-aminophenyl)butanamide

Cat. No.: B091370
CAS No.: 93469-29-5
M. Wt: 178.23 g/mol
InChI Key: DRXFARCOYOPZDW-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)butanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of butanamide, where the amide nitrogen is substituted with a 3-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-aminophenyl)butanamide can be synthesized through several methods. One common synthetic route involves the reduction of N-(3-nitrophenyl)butanamide. This reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions .

Another method involves the direct amidation of 3-aminobenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic hydrogenation and direct amidation are commonly used due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)butanamide undergoes various chemical reactions, primarily involving the amine and amide functional groups. Some of the key reactions include:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA)

Major Products Formed

Scientific Research Applications

N-(3-aminophenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function .

In medicinal chemistry, the compound’s mechanism of action is often related to its ability to inhibit specific enzymes or modulate receptor activity. For example, its derivatives may act as enzyme inhibitors by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

N-(3-aminophenyl)butanamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-aminophenyl)butanamide: Similar structure but with the amine group in the para position.

    N-(3-aminophenyl)acetamide: Shorter carbon chain in the amide group.

    N-(3-aminophenyl)propionamide: Intermediate chain length between acetamide and butanamide.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical properties and reactivity make it valuable in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-(3-aminophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXFARCOYOPZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352217
Record name N-(3-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93469-29-5
Record name N-(3-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminophenyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(3-nitrophenyl)butyramide (8.60 g, 41.3 mmol) in MeOH (207 mL) was divided between two 500 mL flasks with stir bars. Each flask was flushed well with nitrogen, then 5% palladium on carbon (4.40 g, 2.065 mmol) was added, half to each flask. A 3-way adapter with a large hydrogen-filled balloon was attached to each flask, and the reactions were evacuated and back-filled with hydrogen five times, while stirring vigorously. The reactions were then stirred for 16 h, then filtered through a funnel packed with Celite. The filter cake was washed with MeOH, and the filtrate was concentrated, redissolved with DCM, then purified by column chromatography (EtOAc/hexanes gradient) to yield a white solid after precipitating from hexanes (5.87 g, 80%). LRMS (ESI+) (M+H): 179.18.
Quantity
8.6 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
207 mL
Type
solvent
Reaction Step Four
Quantity
4.4 g
Type
catalyst
Reaction Step Five

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